BenchChemオンラインストアへようこそ!

Defensin-related cryptdin 16 precursor

Antimicrobial peptides Cryptdin structure-activity relationship Virtual colony count assay

Defensin-related cryptdin 16 precursor (gene symbol Defa16/Defcr16, UniProt P50714) is a mouse enteric α-defensin (cryptdin) expressed in Paneth cells of the small intestinal crypts. It belongs to the Crp1 subclass of cryptdins, the largest sequence cluster among the >20 cryptdin isoforms identified from mouse small intestine.

Molecular Formula
Molecular Weight
Cat. No. B1577158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-related cryptdin 16 precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-Related Cryptdin 16 Precursor (Crp16/Defcr16): A Structurally Defined Low-Activity Mouse Enteric α-Defensin for SAR and Innate Immunity Studies


Defensin-related cryptdin 16 precursor (gene symbol Defa16/Defcr16, UniProt P50714) is a mouse enteric α-defensin (cryptdin) expressed in Paneth cells of the small intestinal crypts [1]. It belongs to the Crp1 subclass of cryptdins, the largest sequence cluster among the >20 cryptdin isoforms identified from mouse small intestine [1][2]. The 93-amino-acid precursor polypeptide undergoes intracellular proteolytic processing by matrix metalloproteinase-7 (MMP-7) to release the mature 35-residue cationic peptide (LRDLVCYCRSRGCKGRERMNGTCRKGHLMYTLCCR) containing the canonical α-defensin tridisulfide array [3][4]. Among 17 cryptdin isoforms systematically quantified for bactericidal activity, Crp16 ranks in the lowest-activity quartile against both Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, a property that makes it uniquely valuable as a genetically defined, low-potency reference standard within the cryptdin family [1].

Why Cryptdin-16 Cannot Be Substituted by Cryptdin-4, Cryptdin-1, or Any Other Isoform in Quantitative Assays


Despite sharing ≥93% nucleotide sequence identity across most isoforms, individual cryptdin family members exhibit orders-of-magnitude differences in bactericidal potency that preclude functional interchangeability [1][2]. A single amino acid substitution—Leu29 to Met29—differentiates Crp16 from its closest homolog Crp1 and produces a 40% increase in the virtual lethal dose required for 99.9% killing (vLD99.9) of S. aureus [1]. Substituting Crp16 with the most potent isoform, Crp4, would alter measured bactericidal activity by approximately 10-fold, fundamentally changing experimental outcomes [1]. Moreover, cryptdin potency ranks are not conserved between Gram-negative and Gram-positive targets: Crp4 is the most active isoform against E. coli at low concentrations, yet Crp5 surpasses it at high concentrations [1]. These sequence-dependent, strain-dependent, and concentration-dependent activity profiles mean that no single cryptdin can serve as a generic proxy for another in quantitative microbiological, pharmacological, or structure-activity relationship (SAR) investigations.

Quantitative Differentiation Evidence: Cryptdin-16 Precursor vs. Closest Analogs and In-Class Alternatives


Bactericidal Potency Ranking: Crp16 Among the Weakest Four of 17 Cryptdin Isoforms Against Both E. coli and S. aureus

In a standardized virtual colony count (vCC) assay, Crp16 was among the four weakest cryptdins (alongside Crp1, Crp6, and Crp11) against both E. coli ATCC 25922 and S. aureus ATCC 29213, in contrast to the strongest isoforms Crp3, Crp8–Crp10, Crp13, Crp14, and Crp17 [1]. The vLD50, vLD90, vLD99, and vLD99.9 values for Crp16 were 4.6, 10.7, 23.5, and 41.0 µg/mL against E. coli, compared to 1.2, 1.9, 2.8, and 3.8 µg/mL for Crp4 (the most potent isoform), representing potency differences of 3.8-fold (vLD50), 5.6-fold (vLD90), 8.4-fold (vLD99), and 10.8-fold (vLD99.9) [1]. Against S. aureus, Crp16 vLD values were 2.6, 5.8, 11.3, and 17.0 µg/mL versus Crp4 at 1.1, 1.7, 2.6, and 4.2 µg/mL, corresponding to 2.4-fold, 3.4-fold, 4.3-fold, and 4.0-fold differences [1].

Antimicrobial peptides Cryptdin structure-activity relationship Virtual colony count assay Paneth cell innate immunity

Single Amino Acid Resolution: L29M Variation Between Crp1 and Crp16 Quantifiably Alters S. aureus Killing at High Concentrations

Crp16 differs from Crp1 by a single amino acid substitution: Leu29 (Crp1) → Met29 (Crp16) [1]. This L29M variation is functionally neutral at low-to-moderate concentrations against both E. coli and S. aureus, but produces a quantifiable divergence at the highest bactericidal threshold: the vLD99.9 against S. aureus increases by 40% from 11.9 µg/mL (Crp1) to 17.0 µg/mL (Crp16), indicating that Leu29 is preferred over Met29 for near-complete (99.9%) killing of this Gram-positive pathogen [1]. Against E. coli, the L29M effect is not statistically significant at any vLD threshold [1].

Single amino acid polymorphism Defensin mutational analysis Cryptdin structure-function Antimicrobial peptide SAR

Charge-Neutral A10S Variation: Crp16 vs. Crp12 Comparison Reveals Context-Dependent Functional Neutrality

Crp16 differs from Crp12 by a single A10S variation (Ala10 in Crp12 → Ser10 in Crp16). This charge-neutral substitution is largely inconsequential at low concentrations but measurably affects E. coli killing at high peptide concentrations, where the nonpolar residue Ala is preferred over the polar residue Ser [1]. However, Crp12 and Crp16 are virtually identical with respect to S. aureus killing across all concentration ranges tested [1]. This strain-dependent functional effect demonstrates that position 10 side-chain polarity selectively impacts the Gram-negative killing mechanism without affecting Gram-positive activity.

Cryptdin residue position 10 Alanine versus serine substitution Defensin bactericidal mechanism Context-dependent mutational effects

Differential Gram-Positive vs. Gram-Negative Potency Ratio: Crp16 Shows a Distinct Selectivity Profile Relative to In-Class Comparators

The ratio of vLD50 values for E. coli versus S. aureus reveals differential selectivity profiles across cryptdin isoforms. Crp16 exhibits an E. coli/S. aureus vLD50 ratio of 1.77 (4.6/2.6), indicating greater potency against the Gram-positive target at the 50% killing threshold [1]. This ratio is intermediate within the cryptdin panel: Crp1 has a ratio of 1.51, Crp4 (the most potent isoform) has a near-unity ratio of 1.09, and Crp6 has a ratio of 1.17 [1]. The broader dynamic range between Gram-negative and Gram-positive killing for Crp16, compared to the non-selective Crp4, may reflect differences in how these isoforms interact with bacterial membrane architectures or engage in self-association-dependent mechanisms.

Cryptdin bacterial selectivity Gram-positive versus Gram-negative killing Defensin mechanism of action Antimicrobial peptide therapeutic index

Precursor Form Requirement: MMP-7-Dependent Activation Mandates Procurement of Full-Length Pro-Form for Physiologically Relevant Studies

Like all cryptdins, Crp16 is synthesized as an inactive 93-amino-acid precursor that requires proteolytic cleavage by matrix metalloproteinase-7 (MMP-7) to release the bactericidal mature peptide [1][2]. The proregion (residues 1–58) must be removed for activity; the procryptdin form is non-bactericidal [2]. MMP-7 cleaves the precursor at a conserved site between Ser58 and Leu59 of the propiece [3]. MMP-7−/− mice lack detectable levels of processed cryptdins in the ileum, confirming that this activation step is obligatory in vivo [3]. This means that procurement of the mature peptide alone, without the precursor context, eliminates the ability to study the activation step or to use the precursor as a substrate in MMP-7 processing assays.

Procryptdin processing MMP-7 matrilysin Defensin proregion Peptide activation mechanism

Experimental Validation Status: Crp16 Antibacterial Activity Is Experimentally Confirmed but Quantitative Potency Data Are Limited to Recombinant Synthetic Peptide

The CAMP (Collection of Anti-Microbial Peptides) database lists Defensin-related cryptdin 16 precursor as 'Experimentally validated' for antibacterial activity [1]. However, unlike Crp1–Crp6, which were isolated and characterized at the native peptide level from mouse intestinal tissue by Ouellette et al. (1994) [2], Crp16 (along with Crp7–Crp17) has been characterized exclusively as a recombinant synthetic peptide in the comprehensive 2022 study [3]. No native Crp16 peptide has been isolated from mouse intestinal tissue to date. The available quantitative bactericidal data derive from synthetic Crp16 with the native disulfide connectivity, not from the natural precursor after MMP-7 processing.

Antimicrobial peptide validation Cryptdin experimental characterization Recombinant defensin production CAMP database

Optimal Procurement and Application Scenarios for Defensin-Related Cryptdin 16 Precursor


Cryptdin Structure-Activity Relationship (SAR) Studies Using Minimal Amino Acid Variation Pairs

Crp16 is an essential component of cryptdin SAR panels. It forms a genetically minimal pair with Crp1 (differing only by L29M), enabling dissection of how side-chain hydrophobicity at position 29 contributes to bactericidal activity against S. aureus at high peptide concentrations. The L29M substitution produces a 40% increase in vLD99.9 for S. aureus (from 11.9 to 17.0 µg/mL) while leaving E. coli killing unchanged, providing a clean, single-variable experimental system [1]. Similarly, the Crp12/Crp16 pair isolates the effect of A10S on Gram-negative-specific killing mechanisms [1]. Procuring Crp1, Crp12, and Crp16 together enables systematic scanning of positions 10 and 29 without confounding multi-site variation.

Negative-Control or Low-Activity Reference Standard in Cryptdin Potency Screening Panels

Crp16 serves as a genetically defined low-activity anchor for high-throughput cryptdin bactericidal screening. Its position in the lowest-activity quartile (alongside Crp1, Crp6, and Crp11) provides a stable baseline for inter-assay normalization [1]. The 10.8-fold potency differential between Crp16 and Crp4 (strongest isoform, vLD99.9 against E. coli: 41.0 vs. 3.8 µg/mL) establishes a wide dynamic range for detecting modulators of cryptdin activity [1]. Procuring Crp16 alongside Crp4 and Crp14 enables a complete potency gradient (low–medium–high) for assay calibration.

MMP-7 Substrate Specificity and Procryptdin Activation Mechanism Studies

The full-length Crp16 precursor (93 amino acids) is required for studies of MMP-7-dependent cryptdin activation. The conserved cleavage site between Ser58 and Leu59 of the propiece is shared across cryptdin isoforms, but proregion sequence variations (particularly in codons 38 and 52 of the propiece, which are frequent substitution sites across cryptdin cDNAs) may influence MMP-7 recognition and cleavage kinetics [1][2]. Procuring the Crp16 precursor enables comparative MMP-7 digestion kinetics studies against other procryptdin isoforms to determine whether proregion polymorphisms affect activation efficiency.

Investigating Differential Cryptdin Mechanisms Against Gram-Positive vs. Gram-Negative Bacteria

The Wang et al. (2022) study established that cryptdin killing of E. coli is generally independent of tertiary and quaternary structure, whereas S. aureus killing depends on the ability to self-associate in solution—indicating two distinct mechanisms of action [1]. Crp16, with its intermediate E. coli/S. aureus selectivity ratio of 1.77 and its classification among the weakest isoforms against both strains, provides a tool for probing how specific sequence features (e.g., Met29 vs. Leu29) differentially affect these two killing mechanisms. The L29M variation selectively impacts S. aureus vLD99.9 without affecting E. coli killing, suggesting position 29 contributes to the self-association-dependent Gram-positive mechanism [1].

Quote Request

Request a Quote for Defensin-related cryptdin 16 precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.